Boc-2-Propargyl-L-glycinol

Peptide Chemistry Click Chemistry Conjugation

Choose Boc-2-Propargyl-L-glycinol for its unique primary hydroxyl group—absent in Boc-Pra-OH and other carboxyl-based analogs—enabling esterification, etherification, or phosphorylation orthogonal to alkyne-azide click chemistry. The terminal alkyne supports CuAAC conjugation of fluorophores, biotin, or PEG chains. Combined with a Boc-protected amine that deprotects under mild acidic conditions, this chiral L-configuration amino alcohol delivers three distinct reactive handles in one building block. Ideal for peptidomimetics with altered pharmacokinetic profiles, functionalized polymers, and stepwise bioconjugation strategies.

Molecular Formula C10H17NO3
Molecular Weight 199.25 g/mol
CAS No. 763122-73-2
Cat. No. B1437481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-2-Propargyl-L-glycinol
CAS763122-73-2
Molecular FormulaC10H17NO3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC#C)CO
InChIInChI=1S/C10H17NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h1,8,12H,6-7H2,2-4H3,(H,11,13)/t8-/m0/s1
InChIKeyAMHAWCRGUQTPAH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-2-Propargyl-L-glycinol (CAS 763122-73-2): A Protected Amino Alcohol for Click Chemistry and Peptide Synthesis


Boc-2-Propargyl-L-glycinol (CAS 763122-73-2) is a protected amino alcohol derivative featuring a terminal alkyne and a Boc-protected amine [1]. Its molecular formula is C₁₀H₁₇NO₃ with a molecular weight of 199.25 g/mol [1]. The compound combines a chiral L-configuration with a propargyl group, enabling selective modifications via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and standard Boc deprotection [2].

Why Boc-2-Propargyl-L-glycinol Cannot Be Substituted by Boc-Propargylglycine or Simple Analogs


Substituting Boc-2-Propargyl-L-glycinol with the more common Boc-L-propargylglycine (Boc-Pra-OH) or other alkyne-containing amino acids alters both the chemical handle for conjugation and the physical properties of the final construct. The target compound contains a primary hydroxyl group rather than a carboxylic acid, which not only changes the hydrophilicity and hydrogen-bonding capacity but also offers an orthogonal reactive site for esterification, etherification, or phosphorylation that is absent in carboxyl-bearing analogs [1]. Furthermore, the amino alcohol backbone influences solubility and chromatographic behavior, which can impact purification workflows and downstream applications [2].

Quantitative Differentiation of Boc-2-Propargyl-L-glycinol vs. Closest Analogs


Functional Group Differentiation: Amino Alcohol vs. Amino Acid Backbone

Boc-2-Propargyl-L-glycinol possesses a primary hydroxyl group (C-terminal alcohol) instead of the carboxylic acid found in Boc-L-propargylglycine (Boc-Pra-OH). This structural difference provides an orthogonal reactive handle for ester bond formation, phosphorylation, or glycosylation that is not available with the amino acid analog [1]. In direct comparison, Boc-2-Propargyl-L-glycinol (C₁₀H₁₇NO₃, MW 199.25) has one less oxygen atom and a different hydrogen bonding capacity than Boc-L-propargylglycine (C₁₀H₁₅NO₄, MW 213.23), which can influence solubility, chromatographic retention, and the physicochemical properties of the resulting conjugates [2].

Peptide Chemistry Click Chemistry Conjugation

Purity and Quality Control: Commercial Availability at ≥96% Purity

Commercial sources report Boc-2-Propargyl-L-glycinol with purities ranging from 96% to 98% . In contrast, the closely related Boc-L-propargylglycine is commonly offered at similar purity levels (e.g., ≥98% by HPLC [1]), but the target compound's amino alcohol structure may impose different stability and handling requirements that affect long-term purity retention. The reported purity ensures reproducible performance in sensitive applications such as solid-phase peptide synthesis and bioconjugation.

Quality Control Procurement Reproducibility

Storage Stability: Recommended Refrigeration (2-8°C) for Amino Alcohol Integrity

Boc-2-Propargyl-L-glycinol is recommended for storage at 2-8°C . In comparison, the amino acid analog Boc-L-propargylglycine is often stored at -20°C to preserve activity [1]. The less stringent refrigeration requirement for the amino alcohol may reflect its greater stability toward hydrolysis or oxidation under standard laboratory conditions, potentially simplifying inventory management and reducing energy costs.

Storage Stability Inventory Management Long-term Use

Chiral Purity: Defined L-Configuration for Stereoselective Applications

Boc-2-Propargyl-L-glycinol is supplied with the L-configuration (S-enantiomer) as indicated by its IUPAC name: tert-butyl N-[(2S)-1-hydroxypent-4-yn-2-yl]carbamate [1]. While specific enantiomeric excess (ee) values are not routinely reported, the L-stereochemistry is critical for applications where biological recognition or chiral discrimination is required. The D-enantiomer (Boc-2-Propargyl-D-glycinol, CAS 162107-49-5) is also commercially available, enabling head-to-head comparisons in stereochemical studies .

Stereochemistry Enantiomeric Purity Drug Discovery

Recommended Application Scenarios for Boc-2-Propargyl-L-glycinol (CAS 763122-73-2)


Site-Specific Peptide Modification via CuAAC Click Chemistry

The terminal alkyne of Boc-2-Propargyl-L-glycinol enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for conjugating azide-containing fluorophores, biotin, or polyethylene glycol (PEG) chains to synthetic peptides. The Boc-protected amine can be deprotected under mild acidic conditions to reveal a free amine for further elongation or functionalization [1].

Synthesis of Peptidomimetics with Alcohol-Based Linkers

The primary hydroxyl group serves as an attachment point for ester or ether bonds, allowing the introduction of lipophilic moieties or carbohydrates that modulate bioavailability or target engagement. This functionality is absent in carboxylic acid-based analogs, making Boc-2-Propargyl-L-glycinol uniquely suited for generating peptidomimetics with altered pharmacokinetic profiles [2].

Construction of Functionalized Polymers and Dendrimers

The combination of a protected amine and an alkyne permits orthogonal polymerization strategies. The alkyne can participate in click chemistry for polymer crosslinking or surface functionalization, while the Boc group allows for stepwise deprotection and subsequent amine-driven reactions .

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